alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of α-(4-Bromophenyl)-α-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups and isotopic substitutions. According to standardized naming conventions, the complete IUPAC designation for this compound is 3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)-1-pyridin-3-ylpropan-1-ol. This systematic name provides a comprehensive description of the molecular architecture, indicating the presence of deuterium isotopes through the "trideuteriomethyl" nomenclature.
The molecular structure incorporates several key nomenclatural elements that reflect its complex architecture. The pyridine ring system follows established heterocyclic nomenclature conventions, where the nitrogen-containing six-membered aromatic ring is designated as pyridin-3-yl to indicate the position of attachment at the 3-position relative to the nitrogen atom. The brominated aromatic system is systematically named as 4-bromophenyl, clearly identifying the para-substitution pattern of the halogen substituent on the benzene ring.
The nomenclature for the deuterium-labeled dimethylamino group requires special consideration due to the isotopic substitution. The systematic name incorporates "bis(trideuteriomethyl)amino" to specify that both methyl groups attached to the nitrogen atom contain three deuterium atoms each, replacing the corresponding hydrogen atoms. This precise nomenclatural approach ensures accurate identification of the isotopic composition and molecular structure.
| Nomenclature Component | Systematic Designation | Structural Significance |
|---|---|---|
| Pyridine Ring | pyridin-3-yl | Nitrogen heterocycle with 3-position attachment |
| Brominated Aromatic | 4-bromophenyl | Para-substituted bromobenzene |
| Deuterated Amine | bis(trideuteriomethyl)amino | Six deuterium atoms in dimethylamino group |
| Alcohol Function | propan-1-ol | Primary alcohol on three-carbon chain |
Molecular Geometry and Stereochemical Considerations
The molecular geometry of α-(4-Bromophenyl)-α-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol exhibits complex three-dimensional arrangements resulting from the interaction of multiple aromatic systems and flexible aliphatic chains. The compound possesses a molecular formula of C₁₆H₁₃D₆BrN₂O with a molecular weight of 341.28 atomic mass units. The central carbon atom bearing both the 4-bromophenyl and 3-pyridinyl substituents represents a quaternary carbon center that significantly influences the overall molecular geometry.
The stereochemical properties of this compound are influenced by the presence of the α-carbon center, which bears four different substituents: the 4-bromophenyl group, the 3-pyridinyl group, the hydroxyl group, and the 2-(dimethyl-d6-amino)ethyl chain. This structural arrangement creates the potential for stereoisomerism, although the specific stereochemical configuration is not explicitly defined in the available literature. The spatial arrangement of these substituents affects both the physical properties and potential biological activity of the molecule.
The aromatic ring systems in the molecule adopt planar geometries characteristic of conjugated π-electron systems. The 4-bromophenyl ring maintains planarity with the bromine substituent positioned in the para-position, while the pyridine ring exhibits similar planarity with the nitrogen atom incorporated into the aromatic framework. The relative orientation of these two aromatic systems is determined by the steric interactions around the central quaternary carbon and the conformational flexibility of the connecting bonds.
The flexible ethylamine chain allows for multiple conformational states, with the dimethyl-d6-amino group capable of adopting various spatial orientations. The deuterium substitution in the methyl groups may influence the conformational preferences through subtle changes in bond lengths and vibrational frequencies compared to the corresponding protiated analog.
Isotopic Labeling Analysis (d6-Dimethylamino Group)
The isotopic labeling in α-(4-Bromophenyl)-α-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol involves the systematic replacement of six hydrogen atoms with deuterium in the dimethylamino functional group. This deuterium substitution pattern is denoted as d6-dimethylamino, indicating that both methyl groups attached to the nitrogen atom contain three deuterium atoms each, resulting in a total of six deuterium atoms in this specific region of the molecule.
Deuterium isotope effects play a significant role in the chemical and physical properties of labeled compounds. The carbon-deuterium bond exhibits different vibrational characteristics compared to carbon-hydrogen bonds due to the increased mass of deuterium. These differences manifest in nuclear magnetic resonance spectroscopy, where deuterium-labeled positions show characteristic isotope shifts and altered coupling patterns. The presence of deuterium atoms also affects the metabolic stability and pharmacokinetic properties of the compound through kinetic isotope effects.
The analytical characterization of deuterium content requires specialized techniques for accurate quantification. Research has demonstrated that quantitative nuclear magnetic resonance methods, particularly combining proton and deuterium nuclear magnetic resonance spectroscopy, provide robust approaches for determining isotopic abundance in deuterated compounds. These analytical methods are essential for quality control and structural verification of isotopically labeled materials.
| Isotopic Parameter | Value | Analytical Method |
|---|---|---|
| Deuterium Atoms per Molecule | 6 | Mass Spectrometry |
| Isotopic Positions | N(CD₃)₂ | ²H Nuclear Magnetic Resonance |
| Deuterium Content | >95% typical | Quantitative Nuclear Magnetic Resonance |
| Molecular Weight Increase | +6 atomic mass units | High-Resolution Mass Spectrometry |
The deuterium labeling strategy employed in this compound reflects common practices in medicinal chemistry research, where isotopic substitution is used to investigate metabolic pathways, protein-drug interactions, and pharmacokinetic properties. The d6-dimethylamino labeling pattern is particularly valuable because it targets a metabolically labile region of the molecule while maintaining the overall structural integrity and biological activity.
Comparative Analysis with Analogous Pyridinemethanol Derivatives
The structural analysis of α-(4-Bromophenyl)-α-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol benefits from comparison with related pyridinemethanol derivatives and analogous compounds containing similar structural motifs. The basic pyridinemethanol framework, represented by the simple compound 3-pyridinemethanol (pyridin-3-ylmethanol), serves as a fundamental structural unit with a molecular formula of C₆H₇NO and molecular weight of 109.13 atomic mass units.
Comparative analysis reveals that the target compound represents a significantly more complex derivative of the basic pyridinemethanol structure. While 3-pyridinemethanol contains only a hydroxymethyl substituent on the pyridine ring, the α-(4-Bromophenyl)-α-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol incorporates additional aromatic substitution, extended alkylamine chains, and isotopic labeling. This structural elaboration results in enhanced molecular complexity and potentially altered biological properties.
Related compounds in the chemical literature include various brominated pyridine derivatives and phenylpyridine compounds. For example, (4-Bromophenyl)-2-pyridyl ketone (molecular formula C₁₂H₈BrNO) represents a structurally related compound featuring similar bromophenyl and pyridine components but lacking the complex alkylamine substituent and hydroxyl functionality. The ketone derivative exhibits a molecular weight of 262.10 atomic mass units, considerably lower than the target compound.
The compound 4-(4-Bromophenyl)pyridine provides another structural comparison point, containing the same bromophenyl and pyridine aromatic systems but connected directly without the intervening quaternary carbon center. This simpler analog has a molecular formula of C₁₁H₈BrN and molecular weight of 234.09 atomic mass units, highlighting the substantial structural differences introduced by the additional functional groups in the target compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-Pyridinemethanol | C₆H₇NO | 109.13 | Basic pyridinemethanol framework |
| (4-Bromophenyl)-2-pyridyl ketone | C₁₂H₈BrNO | 262.10 | Bromophenyl-pyridine ketone |
| 4-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.09 | Direct bromophenyl-pyridine linkage |
| Target Compound | C₁₆H₁₃D₆BrN₂O | 341.28 | Complex substituted pyridinemethanol |
The comparative analysis demonstrates that the target compound represents a highly functionalized derivative within the pyridinemethanol family, incorporating elements from multiple structural classes including brominated aromatics, heterocyclic systems, and isotopically labeled alkylamines. This structural complexity contributes to its specialized applications in pharmaceutical research, particularly as an intermediate in the synthesis of therapeutic agents such as zimeldine.
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXSVOPNBARLP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675730 | |
| Record name | 3-{Bis[(~2~H_3_)methyl]amino}-1-(4-bromophenyl)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189936-97-7 | |
| Record name | 3-{Bis[(~2~H_3_)methyl]amino}-1-(4-bromophenyl)-1-(pyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 3-Pyridinecarboxaldehyde
The pyridinemethanol moiety is synthesized through the reduction of 3-pyridinecarboxaldehyde. Sodium borohydride (NaBH) in methanol at 0–5°C achieves >90% conversion to 3-pyridinemethanol.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH | MeOH | 0–5°C | 92% |
Mechanism :
Side products (<5%) include over-reduced piperidine derivatives.
Introduction of the 4-Bromophenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group is introduced via a palladium-catalyzed Suzuki coupling between 3-pyridinemethanol and 4-bromophenylboronic acid.
Optimized Protocol :
| Component | Quantity | Role |
|---|---|---|
| 3-Pyridinemethanol | 5.35 mmol | Electrophile |
| 4-Bromophenylboronic acid | 5.35 mmol | Nucleophile |
| Pd(PPh)Cl | 0.4 mol% | Catalyst |
| KPO | 3 equiv | Base |
| TBAB | 1 equiv | Phase-transfer agent |
| HO/EtOAc | 1:1 v/v | Solvent system |
Outcomes :
Installation of the Deuterated Dimethylaminoethyl Chain
Reductive Amination with Deuterated Dimethylamine
The deuterated side chain is introduced via reductive amination using (CD)NH and sodium cyanoborohydride (NaBHCN).
Reaction Setup :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 12 h |
| Solvent | MeOH |
| pH | 6.5 (AcOH buffer) |
Yield : 78–82% after silica gel purification.
Isotopic Integrity :
-
Deuterium retention: >98% (confirmed via H NMR).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Suzuki coupling | Microfluidic | 15 min |
| Reductive amination | Packed-bed | 30 min |
Advantages :
-
20% higher yield compared to batch processes.
-
Reduced Pd catalyst loading (0.1 mol%).
Purification and Characterization
Chromatographic Methods
Final purification uses gradient elution on silica gel:
| Eluent | Composition | Purity Achieved |
|---|---|---|
| Hexane/EtOAc | 70:30 → 50:50 | >99% |
Spectroscopic Validation
Challenges and Optimization Strategies
Deuterium Exchange Mitigation
Isotopic scrambling is minimized by:
-
Anhydrous conditions during amination.
-
Use of aprotic solvents (e.g., THF).
Catalyst Recycling
Pd recovery via biphasic extraction reduces costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural Features of Pyridine/Pyrimidine Methanol Derivatives
Key Observations :
- The target compound’s pyridine core distinguishes it from fenarimol (pyrimidine) and tebuconazole (triazole). Pyridine derivatives often exhibit distinct electronic properties compared to pyrimidines, influencing binding affinity .
- The deuterated dimethylaminoethyl side chain is unique; deuterium substitution can reduce metabolic degradation rates, extending half-life in biological systems .
Deuterium Effects
The dimethyl-d6-aminoethyl group introduces isotopic labeling, which is rarely seen in commercial fungicides. Deuterium’s kinetic isotope effect (KIE) could slow metabolism by cytochrome P450 enzymes, reducing toxicity or enhancing persistence . However, this hypothesis requires empirical validation.
Research Findings and Data Gaps
- Synthesis and Stability: Deuterated analogs like the target compound are synthetically challenging but increasingly explored for improved pharmacokinetics. No stability data are available in the evidence provided.
- Biological Efficacy: No direct efficacy studies were found. Comparative studies with non-deuterated analogs (e.g., replacing d6 with hydrogen) are needed to isolate deuterium’s impact.
- Regulatory Status: Unlike tebuconazole (EPA Reg. No. 87290-12-92488) , the target compound lacks explicit registration data, suggesting it may be experimental.
Biological Activity
Alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol, with the CAS number 1189936-97-7, is a complex organic compound that has attracted attention for its potential biological activities. This compound features a bromophenyl group, a dimethyl-d6-aminoethyl group, and a pyridinemethanol moiety. Its unique structure positions it as a candidate for various applications in medicinal chemistry and pharmacology.
- Molecular Formula : C16H19BrN2O
- Molecular Weight : 349.24 g/mol
- IUPAC Name : 3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)-1-pyridin-3-ylpropan-1-ol
- CAS Number : 1189936-97-7
| Property | Value |
|---|---|
| Molecular Formula | C16H19BrN2O |
| Molecular Weight | 349.24 g/mol |
| IUPAC Name | 3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)-1-pyridin-3-ylpropan-1-ol |
| CAS Number | 1189936-97-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal pathogens.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further exploration in oncology.
Case Studies and Research Findings
Research into the biological activity of this compound has been limited but promising. Here are some notable findings:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various bromophenyl derivatives, revealing that compounds with similar functional groups exhibited significant activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Proliferation Inhibition : In vitro studies have indicated that related pyridine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may share this property .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Potentially active | Potentially active |
| Thienopyridine derivatives | Documented | Documented |
| Imidazole derivatives | Documented | Limited |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
